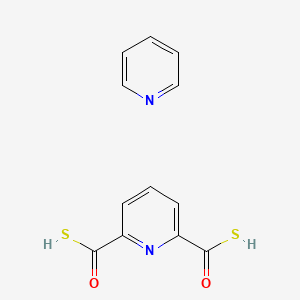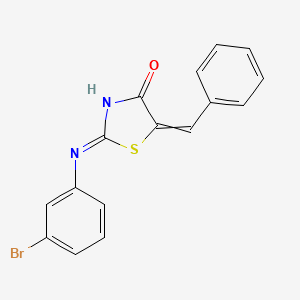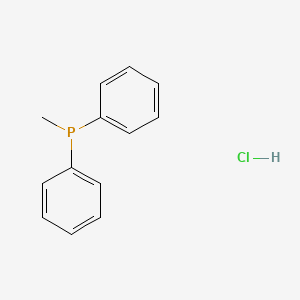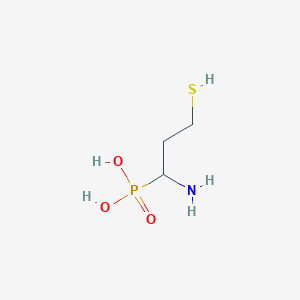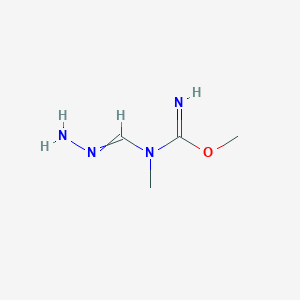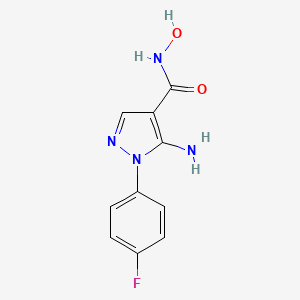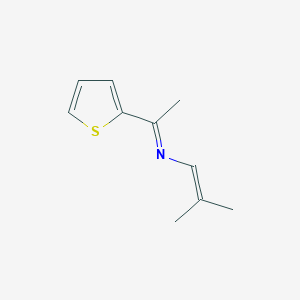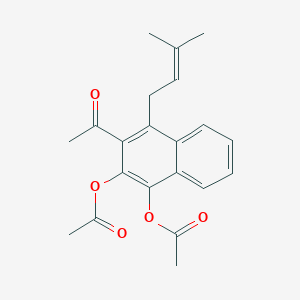![molecular formula C15H14O5 B14398759 2,3,4-Trimethoxybenzo[8]annulene-5,6-dione CAS No. 88021-62-9](/img/structure/B14398759.png)
2,3,4-Trimethoxybenzo[8]annulene-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethoxybenzo8annulene-5,6-dione is a complex organic compound characterized by its unique annulene structure. Annulenes are monocyclic hydrocarbons that contain the maximum number of non-cumulated or conjugated double bonds . This compound is notable for its three methoxy groups and a dione functionality, making it a subject of interest in various chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxybenzo8annulene-5,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the annulene ring structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trimethoxybenzo8annulene-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethoxybenzo8annulene-5,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties of annulenes and their reactivity.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2,3,4-Trimethoxybenzo8annulene-5,6-dione involves its interaction with molecular targets through its functional groups. The methoxy groups and dione functionality play crucial roles in its reactivity and interaction with biological molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Trimethoxybenzoic acid: Similar in structure but lacks the annulene ring and dione functionality.
2,3,4-Trimethoxybenzaldehyde: Contains methoxy groups but has an aldehyde group instead of the dione.
2,3,4-Trimethoxybenzene: Lacks the dione functionality and annulene structure.
Uniqueness
2,3,4-Trimethoxybenzo8annulene-5,6-dione is unique due to its annulene ring structure combined with methoxy groups and a dione functionality. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88021-62-9 |
|---|---|
Molekularformel |
C15H14O5 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2,3,4-trimethoxybenzo[8]annulene-5,6-dione |
InChI |
InChI=1S/C15H14O5/c1-18-11-8-9-6-4-5-7-10(16)13(17)12(9)15(20-3)14(11)19-2/h4-8H,1-3H3 |
InChI-Schlüssel |
VARHDEIIAYNFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C=CC=CC(=O)C2=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


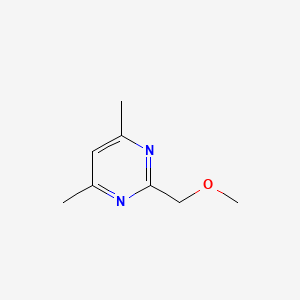
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
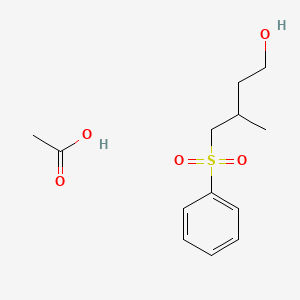
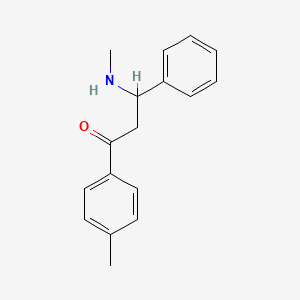
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
